Imipenem EP impurity B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

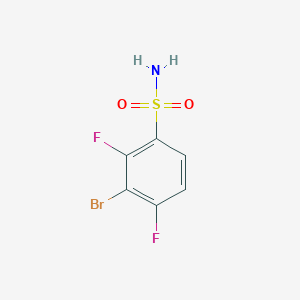

Imipenem EP impurity B, also known as Imipenemoic acid, is a chemical compound with the molecular formula C12H19N3O5S and a molecular weight of 317.4 g/mol . It is an impurity that may be present during the chemical synthesis of Imipenem, a broad-spectrum beta-lactam antibiotic. This compound is characterized by its specific chemical structure, which includes a pyrrole ring and various functional groups .

Preparation Methods

The preparation of Imipenem EP impurity B involves several steps. One method includes adding crude Imipenem into water to obtain a suspension, followed by the dropwise addition of concentrated sulfuric acid while continuously stirring. Once the solution becomes clear, the pH is adjusted to neutral using an alkali solution, and the solution is diluted with water to obtain a crude product solution. This solution is then subjected to gradient elution in a dynamic axial compression column system, and the target component is collected and freeze-dried to obtain pure this compound . This process is efficient, with a high yield and purity of 97.6% .

Chemical Reactions Analysis

Imipenem EP impurity B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction reactions can yield reduced forms of the compound .

Scientific Research Applications

Imipenem EP impurity B has several scientific research applications. It is used in the analytical method development and validation for the quality control of Imipenem . This compound is also utilized in the study of the stability and degradation mechanisms of Imipenem, which is crucial for ensuring the efficacy and safety of the antibiotic . Additionally, this compound can be used as a reference standard in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry .

Mechanism of Action

The mechanism of action of Imipenem EP impurity B is related to its chemical structure and functional groups. As an impurity of Imipenem, it may interact with similar molecular targets, such as penicillin-binding proteins (PBPs), which are involved in bacterial cell wall synthesis . By binding to these proteins, this compound can inhibit the synthesis of the bacterial cell wall, leading to cell lysis and death . the specific interactions and pathways involved may differ from those of Imipenem due to the structural differences between the two compounds .

Comparison with Similar Compounds

Imipenem EP impurity B can be compared with other similar compounds, such as Imipenem, Meropenem, and Ertapenem. These compounds are all beta-lactam antibiotics with broad-spectrum activity against various bacteria . this compound is unique due to its specific chemical structure and its role as an impurity in the synthesis of Imipenem . Unlike the other compounds, this compound is not used as an antibiotic but rather as a reference standard and in analytical studies .

Similar Compounds::- Imipenem

- Meropenem

- Ertapenem

Properties

IUPAC Name |

4-[2-(aminomethylideneamino)ethylsulfanyl]-2-(1-carboxy-2-hydroxypropyl)-3,4-dihydro-2H-pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5S/c1-6(16)9(11(17)18)7-4-8(10(15-7)12(19)20)21-3-2-14-5-13/h5-9,16H,2-4H2,1H3,(H2,13,14)(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEWNUMDSNUHAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one](/img/structure/B12066648.png)

![Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride](/img/structure/B12066657.png)

![1,3-Cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-](/img/structure/B12066662.png)

![3-(2-chlorophenyl)-2-[(2-phenylacetyl)amino]-N-[4-[(7,10,13,21-tetraoxo-8,11,14,20-tetrazaspiro[4.17]docosan-9-yl)methyl]phenyl]propanamide](/img/structure/B12066664.png)